molecular formula C12H24N4O B1423137 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide CAS No. 1306738-80-6

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide

Cat. No.: B1423137
CAS No.: 1306738-80-6
M. Wt: 240.35 g/mol
InChI Key: MFKZAZWAILGUQX-UHFFFAOYSA-N
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Description

1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is a useful research compound. Its molecular formula is C12H24N4O and its molecular weight is 240.35 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1’-Methyl-1,4’-bipiperidine-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with hydrolase enzymes, affecting their catalytic functions . These interactions are crucial for understanding the compound’s potential therapeutic effects.

Cellular Effects

The effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s mode of action.

Temporal Effects in Laboratory Settings

The temporal effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide vary with different dosages. Low doses may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity . These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

1’-Methyl-1,4’-bipiperidine-4-carbohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 1’-Methyl-1,4’-bipiperidine-4-carbohydrazide within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

1’-Methyl-1,4’-bipiperidine-4-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within cells . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O/c1-15-6-4-11(5-7-15)16-8-2-10(3-9-16)12(17)14-13/h10-11H,2-9,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKZAZWAILGUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.